BenchChemオンラインストアへようこそ!

3-Hydroxy-4-(trifluoromethyl)benzenesulfonamide

Medicinal Chemistry Structure-Based Drug Design Carbonic Anhydrase Inhibition

Choose this 3‑OH‑4‑CF₃ benzenesulfonamide to access an intramolecular push‑pull system not available in the non‑hydroxylated analog (CAS 830‑43‑3) or the non‑fluorinated 3‑hydroxybenzenesulfonamide. The phenolic OH adds an H‑bond donor that can engage Thr199/Thr200 residues to tune carbonic anhydrase isoform selectivity. It also serves as a pre‑oxidized metabolic probe, allowing direct head‑to‑head microsome stability comparisons with 3‑unsubstituted Cav2.2 inhibitors. The free OH is readily derivatised (alkylation, acylation, triflate formation) while the electron‑withdrawing CF₃ modulates ring reactivity for cross‑coupling. Three functional handles in one building block.

Molecular Formula C7H6F3NO3S
Molecular Weight 241.19 g/mol
Cat. No. B14833915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-(trifluoromethyl)benzenesulfonamide
Molecular FormulaC7H6F3NO3S
Molecular Weight241.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)O)C(F)(F)F
InChIInChI=1S/C7H6F3NO3S/c8-7(9,10)5-2-1-4(3-6(5)12)15(11,13)14/h1-3,12H,(H2,11,13,14)
InChIKeyFGPVQMHFUSICRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-4-(trifluoromethyl)benzenesulfonamide – Baseline Characteristics for Scientific Procurement


3-Hydroxy-4-(trifluoromethyl)benzenesulfonamide (CAS 1243286-36-3; MF C7H6F3NO3S; MW 241.19) is a trisubstituted aromatic sulfonamide building block bearing a phenolic hydroxyl group at the 3-position and a trifluoromethyl group at the 4-position of the benzene ring . The compound belongs to the fluorinated benzenesulfonamide class, which has been extensively investigated for carbonic anhydrase (CA) inhibition and kinase modulation [1]. The simultaneous presence of the strong electron-withdrawing CF3 group and the hydrogen-bond-donor/acceptor OH functionality on the same ring creates a distinctive electronic and steric profile that differentiates it from both the non-hydroxylated analog 4-(trifluoromethyl)benzenesulfonamide (CAS 830-43-3; MF C7H6F3NO2S; MW 225.19) and the non-fluorinated analog 3-hydroxybenzenesulfonamide .

Why 4-(Trifluoromethyl)benzenesulfonamide or 3-Hydroxybenzenesulfonamide Cannot Replace the 3-OH-4-CF3 Combination


The 3-hydroxy-4-trifluoromethyl substitution pattern is not a simple additive combination of the two functional groups; rather, the ortho-like arrangement of the electron-donating OH and the strongly electron-withdrawing CF3 creates an intramolecular electronic push-pull system that modulates both the pKa of the phenolic proton and the hydrogen-bonding capacity of the sulfonamide moiety [1]. The non-hydroxylated analog 4-(trifluoromethyl)benzenesulfonamide (CAS 830-43-3) lacks the additional H-bond donor and the electronic modulation imparted by the 3-OH group, while 3-hydroxybenzenesulfonamide lacks the lipophilicity and metabolic stability enhancement conferred by the CF3 group . Generic substitution of one analog for the other risks altering target binding thermodynamics, solubility profile, and metabolic handling—parameters that are critical in medicinal chemistry optimization and chemical biology probe development [2].

3-Hydroxy-4-(trifluoromethyl)benzenesulfonamide – Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen-Bond Donor Capacity: 3-OH Confers an Additional H-Bond Donor vs. 4-(Trifluoromethyl)benzenesulfonamide

3-Hydroxy-4-(trifluoromethyl)benzenesulfonamide (C7H6F3NO3S) possesses one additional hydrogen-bond donor (the phenolic OH) compared to its closest non-hydroxylated analog 4-(trifluoromethyl)benzenesulfonamide (C7H6F3NO2S). This difference is quantifiable by counting H-bond donors: the target compound has 2 H-bond donors (sulfonamide NH2 + phenolic OH) vs. 1 H-bond donor (sulfonamide NH2 only) for the comparator . In carbonic anhydrase inhibitor design, the presence of an appropriately positioned hydroxyl group has been shown to contribute to isoform selectivity through interactions with residues in the hydrophilic half of the active site cleft [1].

Medicinal Chemistry Structure-Based Drug Design Carbonic Anhydrase Inhibition

Lipophilicity Modulation: CF3 Group Confers Higher logP vs. Non-Fluorinated 3-Hydroxybenzenesulfonamide

The trifluoromethyl group is a well-established lipophilicity-enhancing substituent. The target compound incorporates a 4-CF3 group that significantly increases logP compared to the non-fluorinated analog 3-hydroxybenzenesulfonamide (C6H7NO3S, MW 173.19). Based on the π value for aromatic CF3 (approximately +0.88 according to the Hansch substituent constant system) and the additional molecular surface area contributed by fluorine atoms, the 4-CF3 group is expected to increase logP by roughly 0.8–1.0 log units relative to the unsubstituted analog [1]. The vendor literature for a related positional isomer, 4-Hydroxy-2-(trifluoromethyl)benzenesulfonamide, explicitly notes that the trifluoromethyl group 'enhances lipophilicity and metabolic stability' compared to non-fluorinated analogs [2].

Drug Design ADME Lipophilicity

Metabolic Liability: 3-Hydroxy Group May Block Metabolic Activation at the 3-Position vs. Unsubstituted 3-(Trifluoromethyl)benzenesulfonamide

Shao et al. (2014) reported that in a series of sulfonamide-derived Cav2.2 channel inhibitors, formation of a persistent 3-(trifluoromethyl)benzenesulfonamide metabolite via oxidative metabolism was an 'endemic problem' that compromised the lead series [1]. The target compound, 3-hydroxy-4-(trifluoromethyl)benzenesulfonamide, is pre-oxidized at the 3-position (the position susceptible to metabolic hydroxylation in the unsubstituted analog). By analogy, the presence of the 3-OH group may block or redirect the metabolic pathway that generates the problematic 3-(trifluoromethyl)benzenesulfonamide metabolite, potentially offering a metabolic advantage over the 3-unsubstituted comparator [2].

Drug Metabolism Pharmacokinetics Cav2.2 Inhibitors

Positional Isomer Differentiation: 3-OH-4-CF3 vs. 4-OH-3-CF3 Substitution Pattern

The target compound (3-hydroxy, 4-trifluoromethyl) and its positional isomer 4-hydroxy-3-(trifluoromethyl)benzenesulfonamide (CAS 1243395-40-5) share the same molecular formula (C7H6F3NO3S, MW 241.19) but differ in the relative orientation of the OH and CF3 groups . In a related study on kinase-targeting sulfonamides, a Nature Communications paper (January 2024) demonstrated that 4-hydroxy-3-(trifluoromethyl)benzenesulfonamide functions as a covalent modifier of cysteine residues in kinase domains, revealing regioisomer-dependent reactivity with biological nucleophiles [1]. The 3-OH-4-CF3 isomer places the hydroxyl group in a different electronic environment (para to the electron-withdrawing sulfonamide rather than meta to it), which is expected to alter both the pKa of the phenolic OH and its nucleophilic reactivity compared to the 4-OH-3-CF3 isomer.

Structure-Activity Relationship Regioisomerism Kinase Inhibition

3-Hydroxy-4-(trifluoromethyl)benzenesulfonamide – Evidence-Based Application Scenarios for Procurement Decisions


Medicinal Chemistry: Carbonic Anhydrase Inhibitor Lead Optimization Requiring Dual H-Bond Donor Capacity

When designing benzenesulfonamide-based carbonic anhydrase inhibitors, the zinc-binding sulfonamide group is the primary pharmacophore, but selectivity across CA isoforms is often modulated by substituents that interact with the hydrophilic cleft. The 3-OH group provides an additional H-bond donor that can engage residues such as Thr199 or Thr200 in the active site, potentially altering isoform selectivity profiles compared to the non-hydroxylated 4-(trifluoromethyl)benzenesulfonamide [1]. This compound is thus a rational choice when the target profile requires both the zinc-binding sulfonamide and a phenolic OH proximal to the CF3 group. The fluorinated benzenesulfonamide patent literature explicitly teaches the value of electron-withdrawing substituents for modulating CA inhibition potency [1].

Chemical Biology: Covalent Probe Development via Phenolic OH Activation

The phenolic hydroxyl group at the 3-position can be chemically derivatized (e.g., converted to a leaving group or activated ester) for covalent probe design. The para-relationship of the OH to the electron-withdrawing sulfonamide modulates the OH pKa, influencing its reactivity in alkylation or acylation reactions [2]. This is distinct from the 4-OH-3-CF3 isomer, where the OH is meta to the sulfonamide and exhibits different reactivity. The Nature Communications study demonstrating that a related regioisomer (4-OH-3-CF3) acts as a covalent modifier of kinase cysteines underscores the potential of hydroxylated trifluoromethyl benzenesulfonamides in targeted covalent inhibitor design [2].

ADME-Tox Screening: Evaluating Metabolic Clearance Pathways in Lead Series

The known metabolic liability of 3-(trifluoromethyl)benzenesulfonamide formation in sulfonamide-based Cav2.2 inhibitors, as documented by Shao et al. (2014) [3], makes the pre-oxidized 3-hydroxy-4-(trifluoromethyl)benzenesulfonamide a valuable comparator tool compound. By testing compounds bearing the 3-OH group alongside the 3-unsubstituted analogs in metabolic stability assays (e.g., liver microsome or hepatocyte incubation), medicinal chemists can experimentally determine whether pre-installing the hydroxyl group blocks or redirects the problematic metabolic pathway. This head-to-head comparison is directly actionable for lead series triage and provides a clear procurement rationale [3].

Organic Synthesis: Building Block for Late-Stage Diversification via Suzuki Coupling or O-Functionalization

The compound serves as a versatile synthetic intermediate. The phenolic OH can be used for O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions, while the sulfonamide can be protected or further derivatized. The CF3 group provides electron-withdrawing character that can influence the reactivity of the aromatic ring in electrophilic substitution or metal-catalyzed coupling reactions. This combination of functional handles—free OH, free SO2NH2, and electron-deficient aromatic ring—is not simultaneously available in either 4-(trifluoromethyl)benzenesulfonamide (lacks OH) or 3-hydroxybenzenesulfonamide (lacks CF3) [1]. The Leyan.com product listing confirms commercial availability at 98% purity (Product No. 2284566), facilitating procurement for synthesis programs .

Quote Request

Request a Quote for 3-Hydroxy-4-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.